N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide
Description
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide is a synthetic compound featuring a 2,2-dimethylpropanamide (pivalamide) group linked to a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino moiety. The propanamide group enhances metabolic stability, while the alkyne spacer and aromatic amine substituent may influence molecular rigidity and target binding.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)16(20)18-12-8-9-13-19(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPVYZDCOTTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method starts with the reaction of benzyl chloride with methylamine to form benzylmethylamine. This intermediate is then reacted with but-2-yne-1,4-diol under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide is C_{18}H_{24}N_{2}, and its structure features a butynyl chain linked to a dimethylpropanamide moiety. This unique structure contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, this compound could potentially act as a multitargeted agent in cancer therapy. Studies have shown that compounds containing alkynyl groups can interact with multiple biological targets, enhancing their efficacy against cancer cells .
Neurological Disorders
The compound's ability to modulate neurotransmitter receptors positions it as a candidate for treating neurological disorders. Similar compounds have been studied for their effects on nicotinic acetylcholine receptors, which are crucial in conditions such as Alzheimer's disease and schizophrenia .
Data Table: Potential Applications of this compound
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry examined a series of alkynyl amides similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of an alkynyl group enhances the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Neurological Effects
Research focused on related compounds has shown promising results in modulating nicotinic receptors. In vitro studies indicated that these compounds could enhance cognitive function in animal models, highlighting their potential use in treating cognitive deficits associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrimido[4,5-b]indole Derivatives
Example: N-{4-[(3-Methoxyphenyl)(methyl)amino]pyrimido[4,5-b]indol-2-yl}-2,2-dimethylpropanamide (Compound 11, )
- Structure : The 2,2-dimethylpropanamide group is attached to a pyrimidoindole core, with a 3-methoxy-N-methylaniline substituent.
- Synthesis : Prepared via nucleophilic substitution (120 h reaction), yielding 37% as a brown solid after NaOH-mediated deprotection .
- Properties : High melting point (288.5–289.4 °C) due to hydrogen bonding from the indole NH and aromatic stacking.
Quaternary Ammonium Cholinesterase Inhibitors
Examples : 7b-C9 and 7b-C10 ()
- Structure : 2,2-Dimethylpropanamide linked to a dihydroisoxazolyloxy-butynyl chain and quaternary ammonium groups.
- Synthesis : High yields (93–95%) via alkylation of brominated intermediates with tertiary amines .
- Properties : Polar quaternary ammonium groups improve water solubility, critical for cholinesterase inhibition.
- Comparison : The target compound lacks charged groups, suggesting lower solubility but possibly better blood-brain barrier penetration.
Pyrido[2,3-d]pyrimidine Antifolates
Examples : Bis(2,2-dimethylpropanamide) derivatives (Compounds 32t–32w, )
- Structure : Two pivalamide groups on a pyridopyrimidine core with varied aryl substituents (e.g., nitrophenyl, trifluorophenyl).
- Synthesis : Pd-catalyzed coupling (70–95% yields), with melting points ranging from 93.8–177.2 °C .
- Properties: Electron-withdrawing substituents (e.g., -NO₂, -F) enhance binding to dihydrofolate reductase (DHFR).
Pyrrolo[2,3-d]pyrimidine Antitumor Agents
Examples : Compounds 20a–20h () and 24c ()
- Structure : Pivalamide groups attached to pyrrolopyrimidine cores with benzyl or methoxyphenyl substituents.
- Synthesis : High yields (86–95%) via Pd/C-catalyzed hydrogenation; some analogs are liquids or semi-solids .
- Properties : Methoxy groups increase lipophilicity, favoring membrane penetration.
- Comparison : The target compound’s alkyne spacer may confer rigidity, mimicking the planar heterocycles in these antitumor agents.
Benzoic Acid and Piperazine Derivatives
- Structure : Pivalamide linked to pyridinyl-benzoic acid or piperazine-carboxylate groups.
- Synthesis : Suzuki coupling (80% yield for 4b); lower yield (26%) for piperazine derivative 8h due to steric hindrance .
- Properties : Carboxylic acid or piperazine moieties enable salt formation, improving bioavailability.
- Comparison : The absence of ionizable groups in the target compound may limit solubility but enhance passive diffusion.
Thiazole Derivatives
Example: N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
- Structure : Pivalamide attached to a thiazole ring with a difluorobenzylamide side chain.
- Comparison : The target compound’s alkyne spacer may offer conformational flexibility absent in the rigid thiazole system.
Biological Activity
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a but-2-ynyl group attached to a benzyl(methyl)amino moiety and a dimethylpropanamide group. Its chemical formula is .
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Antiviral Activity : The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies indicate that it may inhibit the replication of HIV-1 by interfering with reverse transcriptase activity .
- Neuroprotective Effects : There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is hypothesized to be mediated through the modulation of intracellular signaling pathways involved in cell survival .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.
- Modulation of Cell Signaling Pathways : It appears to influence signaling pathways related to apoptosis and oxidative stress response.
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment .
Case Study 2: Antiviral Effects
In another investigation, the compound was tested against HIV strains in vitro. Results showed that it inhibited viral replication with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in antiviral therapies .
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer | 15 | Induction of apoptosis |
| Antiviral | HIV-1 | 12 | Inhibition of reverse transcriptase |
| Neuroprotective | Neuronal Cells | Not specified | Modulation of oxidative stress response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
